molecular formula C8H10N2O4S B14089697 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2-dihydropyridazine-3,6-dione

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2-dihydropyridazine-3,6-dione

Cat. No.: B14089697
M. Wt: 230.24 g/mol
InChI Key: TVCFZOSMONZEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2-dihydropyridazine-3,6-dione is a synthetic compound that has garnered attention due to its unique chemical structure and potential applications in various fields of research and industry. This compound is characterized by the presence of a dioxidotetrahydrothiophene ring fused with a dihydropyridazine-dione moiety, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2-dihydropyridazine-3,6-dione involves several steps, starting with the preparation of the dioxidotetrahydrothiophene ring. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The resulting dioxidotetrahydrothiophene is then subjected to a series of condensation reactions with appropriate hydrazine derivatives to form the dihydropyridazine-dione moiety. The reaction conditions typically involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the condensation process.

Chemical Reactions Analysis

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the dioxidotetrahydrothiophene ring back to its tetrahydrothiophene form.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents on the pyridazine or thiophene rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: Its biological activity has been investigated, particularly in the context of enzyme inhibition and receptor modulation.

    Medicine: The compound’s potential therapeutic applications include its use as a lead compound for drug development, targeting specific enzymes or receptors involved in various diseases.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of receptors, or interference with cellular signaling processes.

Comparison with Similar Compounds

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2-dihydropyridazine-3,6-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-1H-pyridazine-3,6-dione

InChI

InChI=1S/C8H10N2O4S/c11-7-1-2-8(12)10(9-7)6-3-4-15(13,14)5-6/h1-2,6H,3-5H2,(H,9,11)

InChI Key

TVCFZOSMONZEEV-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C=CC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.